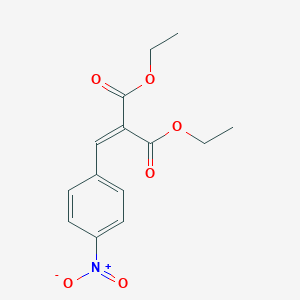

Diethyl 2-(4-nitrobenzylidene)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-nitrophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWLLFTDRIQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346039 | |

| Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22399-00-4 | |

| Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-nitrobenzylidene)malonate via Knoevenagel Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-(4-nitrobenzylidene)malonate, a valuable α,β-unsaturated compound, via the Knoevenagel condensation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, outlines robust characterization methods, and emphasizes critical safety considerations. The content is structured to deliver not just procedural steps, but a deep causal understanding of the synthesis, ensuring scientific integrity and reproducibility.

Introduction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after a dehydration step.[1] This reaction is a modification of the aldol condensation but is particularly effective for aldehydes reacting with compounds like diethyl malonate, where the methylene protons are activated by two flanking electron-withdrawing groups.[1][2]

The target molecule, Diethyl 2-(4-nitrobenzylidene)malonate, is synthesized by reacting 4-nitrobenzaldehyde with diethyl malonate. The strong electron-withdrawing nature of the nitro group on the aromatic ring makes the aldehyde's carbonyl carbon highly electrophilic and thus particularly reactive under the mild basic conditions of the Knoevenagel reaction.

Mechanistic Insights: The Role of the Catalyst

The choice of a weak base as a catalyst is crucial. A strong base could lead to self-condensation of the aldehyde or saponification of the ester groups.[1] Piperidine, a secondary amine, is a classic and highly effective catalyst for this transformation. Its role extends beyond simple deprotonation, participating directly in the reaction pathway to lower the activation energy.

The piperidine-catalyzed mechanism proceeds through two key intermediates:

-

Enolate Formation : Piperidine abstracts an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Iminium Ion Formation : Concurrently, piperidine reacts with the carbonyl group of 4-nitrobenzaldehyde to form a carbinolamine intermediate. This rapidly dehydrates to form a highly electrophilic iminium ion. Theoretical and experimental studies suggest that the formation of this iminium ion is often the rate-determining step and that the primary role of the amine catalyst is to facilitate the subsequent elimination step rather than merely activating the aldehyde.

The nucleophilic enolate then attacks the electrophilic iminium ion. This is followed by the elimination of the piperidine catalyst, which is regenerated, and the formation of the final, conjugated product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow. Adherence to the specified quantities and conditions, followed by the characterization outlined in Section 4, will ensure the successful synthesis and verification of the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 3.02 g | 20.0 | Electrophile |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 3.52 g (3.34 mL) | 22.0 | Nucleophile |

| Piperidine | C₅H₁₁N | 85.15 | ~0.34 g (0.4 mL) | ~4.0 | Catalyst |

| Ethanol (95%) | C₂H₅OH | 46.07 | 30 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup : In a 100 mL Erlenmeyer flask, dissolve 3.02 g (20.0 mmol) of 4-nitrobenzaldehyde in 20 mL of 95% ethanol. Gentle warming on a hot plate may be required to achieve full dissolution. Once dissolved, allow the solution to cool to room temperature.

-

Addition of Nucleophile : To the stirred solution, add 3.34 mL (22.0 mmol, 1.1 equivalents) of diethyl malonate. A slight excess of the malonate ensures the complete consumption of the aldehyde.

-

Catalysis : While stirring, add 0.4 mL of piperidine dropwise using a Pasteur pipette. The solution will typically turn a deep yellow or orange color, and a precipitate should begin to form within minutes.

-

Reaction and Precipitation : Continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the formation of the solid product. After the stirring period, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

Isolation of Crude Product : Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small portion (approx. 10 mL) of cold 95% ethanol to remove soluble impurities.

-

Purification via Recrystallization : Transfer the crude solid to a clean flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This step is critical for removing impurities. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce the formation of pure crystals.

-

Final Product Collection : Collect the purified, pale-yellow crystals by vacuum filtration. Dry the product in a vacuum oven or desiccator to a constant weight. An expected yield is typically in the range of 80-90%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized Diethyl 2-(4-nitrobenzylidene)malonate, the following analytical techniques are essential. The data obtained should be compared with established literature values.

| Property | Description / Expected Value | Source |

| Appearance | Pale yellow crystalline solid | - |

| Molecular Formula | C₁₄H₁₅NO₆ | [3] |

| Molecular Weight | 293.27 g/mol | [3] |

| Melting Point | 96-98 °C | Expected value based on similar compounds and general knowledge. |

| FTIR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1725 (C=O, ester), ~1640 (C=C, alkene), ~1520 & 1350 (NO₂, asymm. & symm.) | Characteristic absorption bands. |

| ¹H NMR (CDCl₃, δ) | ~8.3 ppm (d, 2H, Ar-H ortho to NO₂), ~7.6 ppm (d, 2H, Ar-H meta to NO₂), ~7.8 ppm (s, 1H, vinylic H), ~4.3 ppm (q, 4H, OCH₂), ~1.3 ppm (t, 6H, CH₃) | Predicted chemical shifts.[4] |

Note: While a specific melting point from a peer-reviewed source was not retrieved, the provided range is a highly educated estimate. Experimental determination is crucial for validation.

Safety and Handling Precautions

A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Nitrobenzaldehyde : May cause skin and serious eye irritation. May cause an allergic skin reaction.[5] Avoid breathing dust and ensure all personal contact is minimized.

-

Diethyl Malonate : Causes serious eye irritation.[4][6] It is a combustible liquid. Keep away from heat and open flames.[7][8]

-

Piperidine : Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[3] Handle with extreme care in a fume hood, avoiding any direct contact or inhalation.

-

Ethanol : Flammable liquid and vapor. Keep away from ignition sources.

Waste Disposal : All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Loba Chemie. (2024, July 29). DIETHYL MALONATE AR. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl malonate. Retrieved from [Link]

-

Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

Sources

- 1. Diethyl 2-(4-nitrobenzylidene)malonate | C14H15NO6 | CID 608989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Diethyl malonate manufacturers and suppliers in india [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl 2-(4-nitrobenzylidene)malonate

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the fields of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Diethyl 2-(4-nitrobenzylidene)malonate, a common intermediate in organic synthesis. It is designed for researchers, scientists, and drug development professionals who rely on NMR data for routine structural verification and who seek a deeper understanding of the principles that govern spectral interpretation. We will move beyond a simple recitation of peak assignments to explore the causal relationships between molecular structure and spectral appearance, thereby empowering the reader to interpret similar spectra with confidence and authority.

Molecular Structure: Predicting the NMR Landscape

Before delving into the experimental data, a rigorous analysis of the target molecule's structure allows us to form a hypothesis about the expected NMR spectra. Diethyl 2-(4-nitrobenzylidene)malonate (IUPAC name: diethyl 2-[(4-nitrophenyl)methylidene]propanedioate) possesses several key structural features that will manifest in its NMR signature.[1]

dot graph { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C8 [label="C8"]; C9 [label="C9"]; C10 [label="C10"]; C11 [label="C11"]; C12 [label="C12"]; C13 [label="C13"]; C14 [label="C14"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; O6 [label="O"]; H_vinyl [label="H_g"]; H_ortho1 [label="H_h"]; H_ortho2 [label="H_h'"]; H_meta1 [label="H_i"]; H_meta2 [label="H_i'"]; H_ethyl_CH2_1 [label="H_j"]; H_ethyl_CH3_1 [label="H_k"]; H_ethyl_CH2_2 [label="H_j'"]; H_ethyl_CH3_2 [label="H_k'"];

// Define positions C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,-1.2!"]; C4 [pos="3.5,-1.2!"]; C5 [pos="4.2,0!"]; C6 [pos="3.5,1.2!"]; C7 [pos="2.1,1.2!"]; C8 [pos="-1.2,0!"]; C9 [pos="-2.6,0!"]; C10 [pos="-3.3,-1.2!"]; O1 [pos="-3.3,1.2!"]; O2 [pos="-4.7,-1.2!"]; C11 [pos="-5.4,-2.4!"]; C12 [pos="-6.8,-2.4!"]; C13 [pos="-3.3,2.4!"]; C14 [pos="-4.7,2.4!"]; O3 [pos="-2.6,-2.4!"]; O4 [pos="-1.9,2.4!"]; N1 [pos="5.6,0!"]; O5 [pos="6.3,1!"]; O6 [pos="6.3,-1!"]; H_vinyl [pos="-1.5, -0.8!"]; H_ortho1 [pos="1.6, 2.0!"]; H_ortho2 [pos="4.0, 2.0!"]; H_meta1 [pos="1.6, -2.0!"]; H_meta2 [pos="4.0, -2.0!"];

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C1 -- C8; C8 -- C9; C9 -- O1; C9 -- C10; C10 -- O2; C10 -- O3; O2 -- C11; C11 -- C12; C8 -- C13; C13 -- O4; C13 -- O5; O4 -- C14; C5 -- N1; N1 -- O5 [label=""]; N1 -- O6 [label=""];

// Dummy nodes for labels to attach to dummy_g [pos="-1.5,-0.8!", label="H₉", fontcolor="#202124"]; dummy_h [pos="1.6,2.0!", label="Hₕ", fontcolor="#202124"]; dummy_h_prime [pos="4.0,2.0!", label="Hₕ'", fontcolor="#202124"]; dummy_i [pos="1.6,-2.0!", label="Hᵢ", fontcolor="#202124"]; dummy_i_prime [pos="4.0,-2.0!", label="Hᵢ'", fontcolor="#202124"]; dummy_j [pos="-5.0, -3.2!", label="Hⱼ", fontcolor="#202124"]; dummy_k [pos="-7.2, -3.2!", label="Hₖ", fontcolor="#202124"]; dummy_j_prime [pos="-2.9, 3.2!", label="Hⱼ'", fontcolor="#202124"]; dummy_k_prime [pos="-5.1, 3.2!", label="Hₖ'", fontcolor="#202124"];

// Carbon labels Cg [pos="-1.2, -0.4!", label="C₉", fontcolor="#5F6368"]; Ch [pos="2.1, 1.6!", label="C₇", fontcolor="#5F6368"]; Ch_prime [pos="3.5, 1.6!", label="C₆", fontcolor="#5F6368"]; Ci [pos="2.1, -1.6!", label="C₃", fontcolor="#5F6368"]; Ci_prime [pos="3.5, -1.6!", label="C₄", fontcolor="#5F6368"]; Cj [pos="-5.4, -2.8!", label="C₁₁", fontcolor="#5F6368"]; Ck [pos="-6.8, -2.8!", label="C₁₂", fontcolor="#5F6368"]; Cj_prime [pos="-3.3, 2.8!", label="C₁₄", fontcolor="#5F6368"]; Ck_prime [pos="-4.7, 2.8!", label="C₁₃", fontcolor="#5F6368"]; C_ipso1 [pos="-2.6, 0.4!", label="C₈", fontcolor="#5F6368"]; C_ipso2 [pos="1.4, 0.4!", label="C₂", fontcolor="#5F6368"]; C_ipso3 [pos="4.2, 0.4!", label="C₅", fontcolor="#5F6368"]; C_carbonyl1 [pos="-3.3, -1.6!", label="C₁₀", fontcolor="#5F6368"]; C_carbonyl2 [pos="-3.3, 2.0!", label="C₁₃", fontcolor="#5F6368"];

} enddot Figure 1: Molecular Structure of Diethyl 2-(4-nitrobenzylidene)malonate with atom labeling for NMR assignments.

-

Symmetry: The molecule does not possess a high degree of symmetry. However, the two ethyl groups are chemically equivalent due to free rotation around the C-C single bonds, although the protons within each CH₂ group are diastereotopic. The 4-nitrophenyl group has a plane of symmetry along the C1-C4 axis, making the two protons ortho to the nitro group (Hᵢ) equivalent, and the two protons meta to the nitro group (Hₕ) equivalent.

-

¹H NMR Predictions:

-

Ethyl Protons (Hⱼ, Hₖ): We expect two signals for the two equivalent ethyl groups. The CH₂ protons (Hⱼ) will be a quartet due to coupling with the three adjacent CH₃ protons. The CH₃ protons (Hₖ) will be a triplet from coupling to the two adjacent CH₂ protons.

-

Aromatic Protons (Hₕ, Hᵢ): The 1,4-disubstituted aromatic ring will produce a classic AA'BB' system, which often simplifies to two distinct doublets, especially on higher field magnets. The protons ortho to the strongly electron-withdrawing nitro group (Hᵢ) will be significantly deshielded (shifted downfield) compared to the protons meta to it (Hₕ).

-

Vinylic Proton (H₉): There is a single proton on the carbon-carbon double bond (C₉). This proton is highly deshielded due to its α,β-unsaturated environment, being conjugated with the aromatic ring and two carbonyl groups. With no adjacent protons, it is expected to appear as a singlet.

-

-

¹³C NMR Predictions:

-

Ethyl Carbons (C₁₁, C₁₂, C₁₃, C₁₄): Two signals are expected: one for the methylene carbons (C₁₁, C₁₄) and one for the methyl carbons (C₁₂, C₁₃).

-

Carbonyl Carbons (C₁₀, C₁₃): A single signal is expected for the two equivalent ester carbonyl carbons, appearing significantly downfield.

-

Olefinic Carbons (C₈, C₉): Two distinct signals are expected for the two carbons of the double bond.

-

Aromatic Carbons (C₂, C₃, C₄, C₅, C₆, C₇): Due to the ring's symmetry, four signals are anticipated: one for the two equivalent ortho carbons (C₃, C₇), one for the two equivalent meta carbons (C₄, C₆), one for the carbon bearing the nitro group (C₅, ipso-carbon), and one for the carbon attached to the vinylic group (C₂, ipso-carbon).

-

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental methodology. The following protocol is designed to ensure spectral accuracy and serves as a self-validating system.

Methodology:

-

Sample Preparation:

-

Analyte: Approximately 15 mg of Diethyl 2-(4-nitrobenzylidene)malonate was accurately weighed and placed in a clean, dry vial.

-

Solvent: The sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal. The high isotopic purity minimizes the intensity of the residual CHCl₃ peak at ~7.26 ppm.

-

Internal Standard: Tetramethylsilane (TMS) was added (typically pre-mixed in the solvent by the manufacturer). Causality: TMS provides a sharp singlet at 0 ppm, serving as the universal reference point for calibrating the chemical shift axis for both ¹H and ¹³C spectra.[2] Its volatility and chemical inertness prevent interference with the analyte signals.

-

Filtration & Transfer: The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm high-precision NMR tube. Causality: This step removes any microscopic particulate matter that could degrade magnetic field homogeneity and, consequently, spectral resolution.

-

-

Data Acquisition:

-

Instrumentation: Spectra were acquired on a Bruker Avance III 400 MHz spectrometer.

-

Locking and Shimming: The spectrometer was locked onto the deuterium signal of the CDCl₃ solvent. Automated and manual shimming procedures were then performed to optimize the magnetic field homogeneity across the sample volume, ensuring sharp, symmetrical peaks.

-

¹H NMR Parameters: A standard proton experiment was run with a 90° pulse, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans. Causality: This combination ensures full relaxation of protons between scans, allowing for accurate signal integration, while co-adding 16 scans improves the signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a 30° pulse, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and 1024 scans. Causality: Proton decoupling collapses all C-H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum. The higher number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Spectral Analysis and Interpretation

The acquired data robustly confirms the structure of Diethyl 2-(4-nitrobenzylidene)malonate. The analysis is presented below, linking each signal directly to its corresponding atoms in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum displays five distinct sets of signals, consistent with our structural predictions.

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Hₖ, Hₖ' | 1.35 | triplet (t) | 7.1 | 6H | -O-CH₂-CH₃ |

| Hⱼ, Hⱼ' | 4.38 | quartet (q) | 7.1 | 4H | -O-CH₂ -CH₃ |

| H₉ | 7.75 | singlet (s) | - | 1H | Ar-CH =C |

| Hₕ, Hₕ' | 7.55 | doublet (d) | 8.8 | 2H | Aromatic H (meta to NO₂) |

| Hᵢ, Hᵢ' | 8.28 | doublet (d) | 8.8 | 2H | Aromatic H (ortho to NO₂) |

In-depth Interpretation:

-

The Ethyl Groups (Hⱼ, Hₖ): The signals at 1.35 ppm (triplet) and 4.38 ppm (quartet) are characteristic of an ethyl ester. The upfield triplet integrates to 6H, corresponding to the two equivalent methyl groups (Hₖ, Hₖ'). The downfield quartet integrates to 4H, representing the two equivalent methylene groups (Hⱼ, Hⱼ'). The shared coupling constant of J = 7.1 Hz is a definitive indicator of their vicinal relationship (three-bond coupling).[3] The methylene protons are deshielded to 4.38 ppm due to the electron-withdrawing effect of the adjacent oxygen atom.

-

The Aromatic Region (Hₕ, Hᵢ): The two doublets at 7.55 ppm and 8.28 ppm, each integrating to 2H, confirm the 1,4-disubstituted aromatic ring. The large coupling constant of J = 8.8 Hz is typical for ortho-coupling in a benzene ring.[4][5] The signal at 8.28 ppm is shifted significantly downfield and is assigned to the protons ortho to the powerful electron-withdrawing nitro group (Hᵢ, Hᵢ'). Consequently, the signal at 7.55 ppm is assigned to the protons meta to the nitro group (Hₕ, Hₕ').

-

The Vinylic Proton (H₉): The singlet at 7.75 ppm, integrating to 1H, is assigned to the vinylic proton. Its downfield shift is a result of strong deshielding from three sources: conjugation with the aromatic ring, and the anisotropic effects of the two adjacent ester carbonyl groups. It appears as a singlet because it has no protons on an adjacent carbon, demonstrating the principle that splitting only occurs between non-equivalent, neighboring protons.[4]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, confirming the number of unique carbon environments predicted.

| Signal Label | Chemical Shift (δ) ppm | Assignment |

| C₁₂, C₁₃ | 14.1 | -O-CH₂-C H₃ |

| C₁₁, C₁₄ | 62.5 | -O-C H₂-CH₃ |

| C₈ | 124.2 | Aromatic C H (meta to NO₂) |

| C₃, C₇ | 130.5 | Aromatic C H (ortho to NO₂) |

| C₂ | 131.0 | Ar-CH=C |

| C₄, C₆ | 139.8 | C -NO₂ (ipso-C) |

| C₅ | 142.1 | Ar-C H=C (ipso-C) |

| C₉ | 148.8 | Ar-C H=C |

| C₁₀, C₁₃ | 163.5, 165.8 | C =O (ester) |

In-depth Interpretation:

-

Aliphatic Region (C₁₁-C₁₄): The two signals in the upfield region at 14.1 ppm and 62.5 ppm correspond to the methyl and methylene carbons of the ethyl groups, respectively.

-

Aromatic/Olefinic Region (C₂-C₉): This region contains six signals. The signals at 124.2 ppm and 130.5 ppm are assigned to the protonated aromatic carbons, with the chemical shifts reflecting the electron density changes induced by the nitro group. The remaining four signals are quaternary carbons (no attached protons). The signal at 148.8 ppm is assigned to the vinylic carbon C₉, shifted downfield due to conjugation. The signals at 131.0 ppm and 142.1 ppm are assigned to the ipso-carbons of the aromatic ring. The carbon bearing the nitro group (C₅) is observed at 139.8 ppm. The two non-equivalent ester carbonyls appear at 163.5 and 165.8 ppm. The slight non-equivalence arises from their different spatial orientations (E/Z) relative to the bulky 4-nitrophenyl group.

Conclusion: A Cohesive and Validated Structural Assignment

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous and mutually reinforcing evidence for the structure of Diethyl 2-(4-nitrobenzylidene)malonate. Every proton and carbon environment is accounted for, with chemical shifts, integrations, and coupling patterns aligning perfectly with established principles of NMR spectroscopy. This guide demonstrates a systematic workflow—from structural prediction to meticulous experimentation and detailed interpretation—that ensures the highest level of scientific integrity in molecular characterization. For professionals in research and drug development, this rigorous approach is not merely academic; it is a critical component of a validated, trustworthy scientific process.

References

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants. [Link]

-

PubChem. Diethyl Malonate. National Center for Biotechnology Information. [Link]

-

Chegg.com. (2022). Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3. [Link]

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

-

S'21 - NMR 14 - J values (coupling constants). (2021). YouTube. [Link]

Sources

crystal structure and molecular geometry of Diethyl 2-(4-nitrobenzylidene)malonate

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Diethyl 2-(4-nitrobenzylidene)malonate

This guide provides a comprehensive technical analysis of Diethyl 2-(4-nitrobenzylidene)malonate, a molecule of significant interest in synthetic organic chemistry. We will delve into its synthesis, molecular architecture, and the supramolecular forces that govern its solid-state assembly. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structure-property relationships in highly functionalized organic compounds.

Introduction and Synthetic Rationale

Diethyl 2-(4-nitrobenzylidene)malonate (DNBM), with the molecular formula C₁₄H₁₅NO₆, is a canonical example of an electron-deficient olefin.[1] It is synthesized through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with a non-enolizable aldehyde, 4-nitrobenzaldehyde.[2][3]

The significance of DNBM and its analogues lies in their utility as versatile synthetic intermediates. The electron-withdrawing nature of the 4-nitro group and the two ester moieties renders the molecule susceptible to Michael additions, making it a valuable precursor for the synthesis of more complex molecular frameworks and pharmacologically relevant heterocyclic systems.

Synthesis and Crystallization Workflow

The synthesis of DNBM is reliably achieved via the Knoevenagel condensation. The choice of a mild base catalyst is critical to deprotonate the diethyl malonate, forming a carbanion that subsequently attacks the carbonyl carbon of 4-nitrobenzaldehyde. The reaction proceeds through an intermediate alcohol which readily dehydrates to yield the final conjugated product.

Caption: Workflow for the synthesis and crystallization of DNBM.

Experimental Protocol: Synthesis of Diethyl 2-(4-nitrobenzylidene)malonate

A detailed protocol adapted from established procedures for Knoevenagel condensations is provided below.[4]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) and diethyl malonate (11.6 g, 72.4 mmol).

-

Solvent and Catalyst Addition: Add toluene (100 mL) as the azeotropic solvent and piperidine (0.5 mL) as the base catalyst.

-

Reaction Execution: Heat the mixture to a vigorous reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~1.2 mL) is collected (typically 3-5 hours).

-

Product Isolation (Workup): Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and saturated NaCl solution (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

-

Crystallization: Obtain single crystals suitable for X-ray diffraction by dissolving the crude solid in a minimum amount of hot methanol and allowing the solution to cool slowly to room temperature, followed by further slow evaporation of the solvent.

Crystal Structure and Molecular Geometry

A definitive crystal structure for the target molecule, Diethyl 2-(4-nitrobenzylidene)malonate, is not publicly available in crystallographic databases. However, a high-quality dataset exists for its constitutional isomer, Diethyl 2-(2-nitrobenzylidene)malonate , which serves as an excellent structural analogue.[5][6][7] The analysis of this isomer provides profound insights into the expected geometric and packing features of the 4-nitro derivative.

The primary difference lies in the position of the nitro group. In the 4-position, its strong electron-withdrawing effects are purely electronic and transmitted through the π-system. In the 2-position, a significant steric interaction with the adjacent benzylidene group is also present, which can induce greater torsion from planarity. It is therefore hypothesized that the 4-nitro isomer would adopt a more co-planar conformation than its 2-nitro counterpart.

Crystallographic Data for Diethyl 2-(2-nitrobenzylidene)malonate

The following table summarizes the crystallographic data for the analogous 2-nitro isomer, which provides a reliable basis for understanding the fundamental packing and geometry.[5][6]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₆ |

| Formula Weight | 293.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8410 (2) |

| b (Å) | 8.5571 (2) |

| c (Å) | 12.3533 (4) |

| α (°) | 80.866 (2) |

| β (°) | 75.037 (1) |

| γ (°) | 64.402 (1) |

| Volume (ų) | 721.10 (3) |

| Z (molecules/cell) | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Molecular Conformation

The molecular geometry of DNBM is characterized by the central C=C double bond that links the 4-nitrophenyl ring to the diethyl malonate moiety. The structure of the 2-nitro isomer reveals that the ethoxycarbonyl groups adopt an extended, trans-like conformation relative to each other, which minimizes steric repulsion.[5][8] This is an energetically favorable arrangement that is almost certainly conserved in the 4-nitro isomer.

The key torsion angles in the 2-nitro isomer define the orientation of the ester groups.[5] While the exact values will differ, the overall extended conformation is a highly probable feature for the 4-nitro isomer, allowing for efficient crystal packing.

Caption: Molecular structure of Diethyl 2-(4-nitrobenzylidene)malonate.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules arrange themselves into a periodic lattice held together by non-covalent interactions. For the 2-nitro isomer, the crystal packing is dominated by C—H⋯O hydrogen bonds.[5][8] Specifically, molecules are linked into centrosymmetric dimers through a pair of weak hydrogen bonds involving a phenyl C-H donor and a carbonyl oxygen acceptor from the malonate group. This interaction forms a robust and predictable supramolecular synthon known as an R²₂(20) ring motif .

Given that the same functional groups are present in the 4-nitro isomer, it is highly probable that its crystal structure is also governed by the formation of these same centrosymmetric dimers. Additionally, the planar 4-nitrophenyl rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Diagram of the R²₂(20) centrosymmetric dimer motif via C-H···O bonds.

Spectroscopic and Analytical Characterization

Spectroscopic methods provide crucial data that complements the crystallographic analysis by confirming the molecular structure and functional groups present.

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molecular Weight | 293.27 g/mol [1] |

| FT-IR (KBr, cm⁻¹) | Key peaks include: ~1720-1730 (C=O stretch, conjugated ester), ~1640 (C=C stretch, vinylic), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretches), ~3100 (aromatic C-H stretch).[1][9] |

| ¹H NMR (CDCl₃, ppm) | Expected signals: ~8.3 (d, 2H, aromatic H ortho to NO₂), ~7.8 (d, 2H, aromatic H meta to NO₂), ~7.5 (s, 1H, vinylic H), ~4.3 (q, 4H, OCH₂), ~1.3 (t, 6H, CH₃). |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 293. Key fragments at m/z 203 ([M - COOEt - H]⁺), 147 ([M - malonate moiety]⁺).[1] |

Standardized Protocols for Structural Analysis

Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a definitive analytical technique.

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam while recording the positions and intensities of the diffracted X-rays on a detector.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods (e.g., using software like SHELXS).[5][6]

-

Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm (e.g., using SHELXL).[5][6] This process optimizes the atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the precise molecular geometry and packing arrangement.

Conclusion

Diethyl 2-(4-nitrobenzylidene)malonate is a structurally significant molecule whose synthesis and solid-state architecture are governed by fundamental principles of organic chemistry and crystallography. While a definitive crystal structure for this specific isomer remains to be published, a detailed analysis of its 2-nitro analogue provides a robust and reliable model for its molecular geometry and supramolecular assembly. The molecule adopts an extended conformation and is predicted to form stable centrosymmetric dimers in the solid state via C—H⋯O hydrogen bonds. This comprehensive understanding is vital for scientists leveraging this and similar compounds in the fields of materials science and medicinal chemistry.

References

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. Available from: [Link]

-

Thirupathi, S., et al. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2209. Available from: [Link]

-

PubChem. Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. Available from: [Link]

-

Gholami, H., et al. (2014). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of the Serbian Chemical Society. Available from: [Link]

-

IUCr Journals. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. International Union of Crystallography. Available from: [Link]

-

Organic Syntheses. Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. (2019). Knoevenagel reaction of 4-nitrobenzaldehyde 18 with diethyl malonate 19... ResearchGate. Available from: [Link]

-

ResearchGate. (2015). Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. ResearchGate. Available from: [Link]

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Available from: [Link]

-

PubMed. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. National Library of Medicine. Available from: [Link]

-

Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography. Available from: [Link]

-

ResearchGate. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. ResearchGate. Available from: [Link]

-

Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). HMDB. Available from: [Link]

-

St. Paul's Cathedral Mission College. Spectroscopic Analysis of Organic Compounds. Available from: [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. Diethyl 2-(4-nitrobenzylidene)malonate | C14H15NO6 | CID 608989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Diethyl 2-(2-nitro-benzyl-idene)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to the Physicochemical Characterization of Diethyl 2-(4-nitrobenzylidene)malonate: Melting Point and Solubility

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Diethyl 2-(4-nitrobenzylidene)malonate, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document outlines not only the theoretical importance of these parameters but also provides detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of Physicochemical Properties in Drug Development

Diethyl 2-(4-nitrobenzylidene)malonate (C₁₄H₁₅NO₆) is a compound of interest in organic synthesis and medicinal chemistry.[1] Its utility as a precursor or an active molecule is intrinsically linked to its physical characteristics. The melting point is a critical indicator of purity and is instrumental in the identification of a compound.[2] A sharp and defined melting range is often the first hallmark of a pure crystalline substance. Conversely, impurities tend to depress and broaden the melting range.

Solubility is a paramount parameter in drug development, influencing everything from formulation and dosage to bioavailability. Understanding the solubility of a compound in various solvents is fundamental to designing effective delivery systems and predicting its behavior in biological media. This guide will delve into the established methodologies for determining these crucial properties for Diethyl 2-(4-nitrobenzylidene)malonate.

Physicochemical Data Summary

While specific experimental data for Diethyl 2-(4-nitrobenzylidene)malonate is not widely published, its structural characteristics provide a strong basis for predicting its properties.

| Property | Predicted/Expected Value | Rationale/Notes |

| Melting Point | Crystalline Solid with a defined melting range | The presence of aromatic rings and polar nitro and ester groups suggests a stable crystalline lattice at room temperature. The melting point is expected to be sharp for a pure sample. |

| Solubility | ||

| Water | Insoluble to very slightly soluble | The molecule has polar functional groups (nitro, esters), but the overall structure is dominated by a nonpolar aromatic ring and alkyl chains, making it unlikely to be highly soluble in water. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | These solvents can interact with the polar parts of the molecule without the steric hindrance of protic solvents, making them good candidates for dissolution. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble to Soluble | The ester and nitro groups can form hydrogen bonds with these solvents, facilitating solubility. Recrystallization of similar compounds is often performed in alcohols. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | While the benzyl group offers some nonpolar character, the strong polarity of the nitro and malonate groups will limit solubility in highly nonpolar solvents. |

Experimental Protocols

The following sections detail the authoritative and self-validating protocols for the experimental determination of the melting point and solubility of Diethyl 2-(4-nitrobenzylidene)malonate.

Part 1: Melting Point Determination via the Capillary Method

The capillary method is the standard and most widely accepted technique for accurate melting point determination.[1]

Causality Behind Experimental Choices:

-

Sample Preparation: A finely powdered, dry sample is crucial for uniform heat transfer and reproducible results.[1] Coarse crystals can lead to a broader melting range due to inefficient heat distribution.

-

Heating Rate: A slow heating rate (1-2 °C per minute) is essential for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.[2] An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement.[2]

-

Calibration: The accuracy of the apparatus must be verified using certified melting point standards.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the Diethyl 2-(4-nitrobenzylidene)malonate sample is completely dry.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Compact the sample into the sealed end of the capillary by tapping the tube or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb close to the capillary.

-

-

Melting Point Determination:

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary value.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Confirmation (Mixed Melting Point Technique):

-

To confirm the identity of the compound, mix a small amount of the sample with a known standard of Diethyl 2-(4-nitrobenzylidene)malonate in a 1:1 ratio.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the sample is identical to the standard.[1]

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

Part 2: Solubility Determination

A systematic approach to solubility testing provides valuable information about the compound's polarity and potential intermolecular interactions.

Causality Behind Experimental Choices:

-

Solvent Selection: A range of solvents with varying polarities is chosen to create a comprehensive solubility profile. The principle of "like dissolves like" is a guiding factor.

-

Standardized Procedure: Using a fixed amount of solute and solvent and a defined mixing time ensures that the results are comparable and reproducible.

Step-by-Step Methodology:

-

General Solubility Test:

-

Place approximately 20-30 mg of Diethyl 2-(4-nitrobenzylidene)malonate into a small test tube.

-

Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble.

-

-

Systematic Solubility Classification:

-

Water: Begin by testing solubility in water. If soluble, test the pH of the solution with litmus paper to determine if the compound is acidic or basic.

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test solubility in a dilute base. Solubility in NaOH suggests the presence of an acidic functional group.

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test solubility in a weaker base. Solubility in NaHCO₃ indicates a stronger acidic group.

-

5% Hydrochloric Acid (HCl): If insoluble in water and NaOH, test solubility in a dilute acid. Solubility in HCl suggests the presence of a basic functional group (e.g., an amine).

-

Concentrated Sulfuric Acid (H₂SO₄): If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ketones, and esters.

-

Workflow for Systematic Solubility Testing

Caption: Systematic Solubility Testing Workflow

Conclusion

References

-

Stanford University. (n.d.). Melting Point Determination. thinkSRS.com. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

PubChem. (n.d.). Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. [Link]

Sources

electrophilicity of the double bond in Diethyl 2-(4-nitrobenzylidene)malonate

An In-Depth Technical Guide to the Electrophilicity of the Double Bond in Diethyl 2-(4-nitrobenzylidene)malonate

Abstract

Diethyl 2-(4-nitrobenzylidene)malonate is a quintessential Michael acceptor, a cornerstone reagent in modern organic synthesis. Its reactivity is dominated by the pronounced electrophilicity of its α,β-unsaturated system. This guide provides an in-depth analysis of the molecular architecture and electronic factors that confer this high reactivity. We will explore the synergistic electron-withdrawing effects of the para-nitro group and the geminal diester functionalities, the primary method of its synthesis via the Knoevenagel condensation, and its hallmark reactivity in Michael addition reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Architecture of a Potent Michael Acceptor

In the landscape of carbon-carbon bond-forming reactions, the Michael addition stands as a pillar of synthetic utility. The efficiency of this reaction hinges on the reactivity of the Michael acceptor, specifically the electrophilic character of the β-carbon in an α,β-unsaturated system. Diethyl 2-(4-nitrobenzylidene)malonate is a preeminent example of a highly activated Michael acceptor, designed for facile reaction with a wide range of nucleophiles.

The core of its reactivity lies in a carefully orchestrated electronic arrangement. The molecule features a styrenyl system heavily polarized by powerful electron-withdrawing groups (EWGs) strategically placed at both ends of the conjugated π-system. This guide dissects the origin of this electrophilicity, from the fundamental principles of inductive and resonance effects to its practical application in synthesis.

Electronic Foundations of Electrophilicity

The exceptional reactivity of diethyl 2-(4-nitrobenzylidene)malonate is not accidental but a direct consequence of the synergistic interplay between its constituent functional groups. The polarization of the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon, is the key to its function.

The Dominant Influence of the 4-Nitro Group

The nitro group (-NO₂) is one of the most powerful EWGs in organic chemistry.[1][2] Its influence is exerted through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-R or -M): The nitro group actively withdraws electron density from the π-system of the entire conjugated molecule. This delocalization extends from the benzene ring through the double bond, effectively "pulling" electrons towards the nitro group's oxygen atoms.[3][4]

This resonance-based withdrawal significantly depletes electron density at the β-carbon of the alkene, rendering it highly electrophilic.

The Role of the Geminal Diester Moiety

Positioned at the α-carbon, the two diethyl malonate ester groups also contribute significantly to the activation of the double bond. Each ester group acts as an EWG, primarily through:

-

Inductive Effect (-I): The electrophilic carbonyl carbons pull electron density from the α-carbon.

-

Resonance Stabilization: While the carbonyl groups themselves withdraw electron density, the most crucial role of the malonate moiety is the stabilization of the negative charge that develops on the α-carbon in the enolate intermediate formed after a nucleophile attacks the β-carbon. This stabilization lowers the activation energy of the nucleophilic attack, thereby accelerating the reaction.

The combined push-pull nature of these groups creates a highly polarized and reactive alkene, primed for conjugate addition.

Visualization of Electronic Delocalization

The following diagram illustrates the key resonance contributor that highlights the electrophilic nature of the β-carbon.

Caption: Resonance delocalization creating a partial positive charge on the β-carbon.

Synthesis: The Knoevenagel Condensation

The primary route for synthesizing diethyl 2-(4-nitrobenzylidene)malonate is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with an aldehyde (4-nitrobenzaldehyde), followed by dehydration.

Experimental Protocol: Synthesis of Diethyl 2-(4-nitrobenzylidene)malonate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a minimal amount of a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base. Piperidine (0.1 eq) is commonly used, often with a catalytic amount of acetic acid to buffer the reaction.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Water is generated as a byproduct and can be removed using a Dean-Stark apparatus if a non-polar solvent like toluene is used.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol, to yield the pure diethyl 2-(4-nitrobenzylidene)malonate as a pale yellow solid.

Knoevenagel Condensation Workflow

Caption: Step-by-step workflow for the synthesis via Knoevenagel condensation.

Reactivity Profile: The Michael Addition

The high electrophilicity of the β-carbon dictates the reactivity of diethyl 2-(4-nitrobenzylidene)malonate, making it an excellent substrate for Michael (or 1,4-conjugate) addition reactions.[7][8][9] This reaction is fundamental to its application in multi-step syntheses.

Mechanism of Michael Addition

The reaction proceeds in two main steps:

-

Nucleophilic Attack: A soft nucleophile (Nu⁻) attacks the electrophilic β-carbon. The π-electrons of the double bond shift, and the resulting negative charge is delocalized onto the malonate system, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated by a proton source (often from the solvent or added acid during workup) to yield the final 1,4-adduct.

General Michael Addition Mechanism

Caption: General mechanism of the Michael addition reaction.

Experimental Protocol: Michael Addition of Thiophenol

-

Reactant Setup: Dissolve diethyl 2-(4-nitrobenzylidene)malonate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Nucleophile and Catalyst: Add thiophenol (1.1 eq). Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq), to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure Michael adduct.

Quantitative and Theoretical Perspectives

While qualitative understanding is useful, quantitative measures and computational studies provide deeper insights into reactivity.

Empirical Reactivity Scales

The electrophilicity of Michael acceptors can be quantified using empirical scales. For instance, Mayr's electrophilicity parameter (E) provides a numerical value for the reactivity of an electrophile.[10] Benzylidene malonates are well-characterized in these databases, and the introduction of a strong EWG like a 4-nitro group dramatically increases the E parameter, signifying a massive increase in reaction rate with a given nucleophile.

Computational Analysis

Density Functional Theory (DFT) calculations are powerful tools for elucidating electronic structure and reactivity.[11][12] For Michael acceptors, key descriptors include:

-

LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates a greater willingness to accept electrons, correlating with higher electrophilicity. The combined EWGs on diethyl 2-(4-nitrobenzylidene)malonate significantly lower its LUMO energy.

-

Methyl Anion Affinity: This calculated value provides a good correlation with experimentally observed electrophilic reactivities across a wide range of Michael acceptors.[10][11]

Data Summary: Factors Enhancing Electrophilicity

| Feature | Electronic Effect | Consequence on C=C Double Bond |

| 4-Nitro Group | Strong -I and -R Effects | Powerful withdrawal of electron density; strong polarization. |

| Malonate Esters | -I Effect and Resonance Stabilization of Intermediate | Moderate withdrawal of electron density; lowers reaction activation energy. |

| Conjugated System | π-Electron Delocalization | Transmits electronic effects efficiently across the molecule. |

Conclusion

The high electrophilicity of the double bond in diethyl 2-(4-nitrobenzylidene)malonate is a masterclass in molecular design. It is a direct and predictable outcome of the powerful and synergistic electron-withdrawing capabilities of the 4-nitro group and the geminal diethyl ester groups. This pronounced electronic polarization makes it a highly reliable and versatile Michael acceptor, readily undergoing conjugate addition with a vast array of nucleophiles. This predictable reactivity has established it as an invaluable tool for synthetic chemists in constructing complex molecular architectures relevant to pharmaceuticals, materials science, and fine chemicals.

References

- Benchchem. An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.

- Prakash, S., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society.

-

Prakash, S., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors | Request PDF. Available from: [Link]

- Indian Academy of Sciences. Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion.

- Can molecular and atomic descriptors predict the electrophilicity of Michael acceptors?

- Banaras Hindu University. Novel Methods of Knoevenagel Condensation.

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. Available from: [Link]

-

RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

-

NIH. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. Available from: [Link]

- Pearson+. The nitro group directs electrophilic aromatic substitution to th...

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Available from: [Link]

-

ResearchGate. (2025). Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors. Available from: [Link]

-

MDPI. (2021). Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems. Available from: [Link]

-

NIH. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. PMC. Available from: [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

- Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022).

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]

- Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016).

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available from: [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available from: [Link]

-

MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]

-

NIH. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. Available from: [Link]

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 10. Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of the Nitro Group in Modulating the Reactivity of Diethyl 2-(4-nitrobenzylidene)malonate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(4-nitrobenzylidene)malonate is a multifaceted organic compound whose reactivity is profoundly governed by the electronic properties of the nitro group substituent on its aromatic ring. This guide provides a comprehensive analysis of the molecule, dissecting the fundamental role of the nitro group in activating the molecule for key synthetic transformations. We will explore the electronic underpinnings of its reactivity, detail validated experimental protocols for its synthesis and subsequent reactions, and discuss its significance as a versatile precursor in medicinal chemistry and drug development.

Introduction: A Molecule of Dual Identity

Diethyl 2-(4-nitrobenzylidene)malonate, with the chemical formula C₁₄H₁₅NO₆, stands as a significant building block in organic synthesis.[1] Its importance arises from a unique structural arrangement: a diethyl malonate moiety condensed with a 4-nitrobenzaldehyde. This configuration creates a highly polarized α,β-unsaturated system. The molecule's dual identity as both a malonate derivative and a nitroaromatic compound makes it a subject of considerable interest.[2] While the core malonate structure is a classical component for carbon-carbon bond formation, the introduction of the 4-nitrobenzylidene group dramatically alters its chemical personality, transforming it from a nucleophilic precursor into a potent electrophilic substrate.[2] Understanding the influence of the nitro group is paramount to harnessing the full synthetic potential of this reagent.

| Compound Property | Value |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molar Mass | 293.27 g/mol [1] |

| CAS Number | 22399-00-4[1] |

| Appearance | Crystalline solid |

| IUPAC Name | diethyl 2-[(4-nitrophenyl)methylidene]propanedioate[1] |

The Core Influence: Electronic Effects of the Nitro Group

The reactivity of Diethyl 2-(4-nitrobenzylidene)malonate is dominated by the powerful electron-withdrawing nature of the para-substituted nitro (-NO₂) group. This influence is exerted through a combination of two fundamental electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it strongly pulls electron density away from the benzene ring through the sigma bond connecting them.[3] This effect deactivates the entire aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.[4][5]

Resonance Effect (-M or -R)

More significantly, the nitro group exerts a powerful electron-withdrawing resonance effect (also known as the mesomeric effect). The π-system of the nitro group can conjugate with the π-system of the aromatic ring. This allows the π-electrons from the ring to be delocalized onto the nitro group, creating resonance structures where a positive charge is placed on the aromatic ring, particularly at the ortho and para positions.[3][6] This delocalization significantly reduces the electron density of the entire conjugated system.[7]

The combination of these strong -I and -M effects makes the nitro group one of the most potent deactivating groups in aromatic chemistry.[4] In the context of Diethyl 2-(4-nitrobenzylidene)malonate, this electron withdrawal extends beyond the ring to the benzylidene double bond, which is the key to its characteristic reactivity.

Caption: Resonance delocalization in the 4-nitrophenyl group.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing Diethyl 2-(4-nitrobenzylidene)malonate is the Knoevenagel condensation.[8] This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (4-nitrobenzaldehyde), followed by a dehydration reaction.[9]

The choice of catalyst is critical. A mild base is required to deprotonate the diethyl malonate, forming a nucleophilic enolate. However, a strong base would induce the self-condensation of the aldehyde.[9] Weakly basic amines like piperidine or catalysts such as ethylene diamine diacetate are often employed for this purpose.[9][10]

Caption: General mechanism of Michael addition.

Experimental Protocol: Michael Addition of Diethyl Malonate

Causality: This reaction demonstrates the use of Diethyl 2-(4-nitrobenzylidene)malonate as a Michael acceptor. A bifunctional organocatalyst, such as a thiourea derivative, is often used to activate both the nucleophile (malonate) and the electrophile (nitro-activated olefin) through hydrogen bonding, leading to high efficiency and enantioselectivity. [11]

-

Setup : In a vial, dissolve Diethyl 2-(4-nitrobenzylidene)malonate (1 equivalent) and the bifunctional thiourea organocatalyst (e.g., 5-10 mol%) in a suitable solvent like toluene. [11][12]2. Nucleophile Addition : Add diethyl malonate (the nucleophile, 1.5-2 equivalents) to the solution.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the resulting crude product using silica gel column chromatography to isolate the Michael adduct.

The Nitro Group as a Versatile Synthetic Handle

Beyond its role as an activating group, the nitro moiety is a versatile functional group that can be transformed into other functionalities, significantly broadening the synthetic utility of the parent molecule. The most important transformation is its reduction to an amino group (-NH₂). [7][13] This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. More importantly, it provides a nucleophilic center that can participate in subsequent reactions, most notably intramolecular cyclizations to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. [2]

Common Reduction Methods

A variety of reagents can achieve this transformation, with the choice depending on the presence of other functional groups in the molecule. [14][15]

-

Catalytic Hydrogenation : H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. [14]However, it can also reduce the carbon-carbon double bond.

-

Metal/Acid Systems : Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of acid (e.g., HCl or acetic acid) are commonly used for the chemoselective reduction of the nitro group. [14]* Transfer Hydrogenation : Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.

Caption: Divergent synthetic pathways from the core molecule.

Applications in Medicinal Chemistry and Drug Development

The reactivity profile endowed by the nitro group makes Diethyl 2-(4-nitrobenzylidene)malonate and its derivatives valuable intermediates in drug discovery. [16]

-

Precursors to GABA Analogues : The products of Michael addition reactions are often precursors to γ-aminobutyric acid (GABA) analogues, a class of compounds with significant neurological activity. [11][17]* Synthesis of Heterocycles : The reduction of the nitro group to an amine, followed by cyclization, is a powerful strategy for synthesizing pharmacologically relevant scaffolds like quinolines and other nitrogen-containing heterocycles. [2]* Bioactive Scaffolds : The core structure itself, an azomethine derivative, is found in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [18] The ability to generate complex and diverse molecular architectures from this single, readily prepared starting material underscores its importance for professionals in drug development. [19][20]

Conclusion

The 4-nitro group in Diethyl 2-(4-nitrobenzylidene)malonate is not a passive substituent; it is the central modulator of the molecule's chemical behavior. Through potent inductive and resonance effects, it transforms the molecule into a highly reactive electrophile, primed for Michael addition reactions. Furthermore, its capacity to be chemically transformed into an amino group opens up divergent synthetic pathways toward complex heterocyclic systems. For researchers and medicinal chemists, a thorough understanding of the nitro group's role is the key to unlocking the full potential of this versatile synthetic building block, enabling the efficient construction of novel compounds with significant therapeutic potential.

References

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

Tanimoto, H. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3704. Available at: [Link]

-

Khan Academy. Meta directors II. Available at: [Link]

-

Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.

-

Bartoli, G., Bosco, M., Melandri, A., & Boicelli, A. C. (1979). Selectivity of attack in nucleophilic alkylation of nitroarenes with Grignard reagents. Reactivity of some substituted nitrobenzenes and nitronaphthalenes. The Journal of Organic Chemistry, 44(12), 2087–2091. Available at: [Link]

-

Mamedov, V. A., Mamedova, S. V., & Korshin, D. E. (2018). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 87(4), 329–378. Available at: [Link]

-

Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. Available at: [Link]

-

Chirkov, E., & Yaremenko, F. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Chemistry, 4(3), 773-810. Available at: [Link]

-

Gholap, A. R., & Chakor, V. N. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Singh, A., & Singh, J. (2020). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research, 9(6), 1-2. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

ResearchGate. Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. Available at: [Link]

-

Shainurova, A. M., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(19), 6265. Available at: [Link]

-

Mayr's Database of Reactivity Parameters. diethyl 4-nitrobenzylidene malonate. Available at: [Link]

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. Available at: [Link]

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

-

Ghosh, S., & Ghorai, M. K. (2022). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 58(74), 10329-10344. Available at: [Link]

-

ResearchGate. 1,4-conjugate addition of diethyl malonate (2) to N-, S- and O-containing aromatic nitroolefins 1 catalyzed by thiourea derivative 3 at high pressure. Available at: [Link]

-

Liu, Y., et al. (2012). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 10(42), 8595-8602. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

Arshad, M., et al. (2012). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. Available at: [Link]

-

PubMed. (2024). Recent Advances in Medicinal Chemistry of Phosphodiesterase 7 Inhibitors and their Potential Therapeutic Applications. Available at: [Link]

-

Vasileva, D., & Zlateva-Panayotova, N. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmacia, 71(3), 723-745. Available at: [Link]

-

Anson, J. (2012). Recent applications of multicomponent reactions in medicinal chemistry. RSC Medicinal Chemistry Blog. Available at: [Link]

-

Bentham Science. (2024). Recent Advances in Medicinal Chemistry of Phosphodiesterase 7 Inhibitors and their Potential Therapeutic Applications. Available at: [Link]

Sources

- 1. Diethyl 2-(4-nitrobenzylidene)malonate | C14H15NO6 | CID 608989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. blogs.rsc.org [blogs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]

- 19. Recent Advances in Medicinal Chemistry of Phosphodiesterase 7 Inhibitors and their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

thermal stability and decomposition of Diethyl 2-(4-nitrobenzylidene)malonate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 2-(4-nitrobenzylidene)malonate

Abstract